molecular formula C11H16N2 B12333554 2-Methyl-4-(piperidin-4-yl)pyridine

2-Methyl-4-(piperidin-4-yl)pyridine

Cat. No.: B12333554
M. Wt: 176.26 g/mol
InChI Key: KGPWZMMBYWVOHE-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperidin-4-yl)pyridine is a heterocyclic organic compound that features both a pyridine and a piperidine ring. The compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-4-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpyridine with 4-piperidone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which facilitates the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to enhance the reaction efficiency. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated pyridine or piperidine rings.

    Substitution: Halogenated derivatives such as 2-Methyl-4-(piperidin-4-yl)-3-bromopyridine.

Scientific Research Applications

2-Methyl-4-(piperidin-4-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the biological context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(piperidin-4-yl)-3-bromopyridine: A halogenated derivative with similar structural features.

    4-(Piperidin-4-yl)pyridine: Lacks the methyl group at the 2-position, leading to different chemical properties.

    2-Methyl-4-(piperidin-4-yl)-5-nitropyridine: Contains a nitro group, which significantly alters its reactivity and biological activity.

Uniqueness

2-Methyl-4-(piperidin-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and piperidinyl groups enhances its potential as a versatile building block in synthetic chemistry and its utility in various research applications.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-methyl-4-piperidin-4-ylpyridine

InChI

InChI=1S/C11H16N2/c1-9-8-11(4-7-13-9)10-2-5-12-6-3-10/h4,7-8,10,12H,2-3,5-6H2,1H3

InChI Key

KGPWZMMBYWVOHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CCNCC2

Origin of Product

United States

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